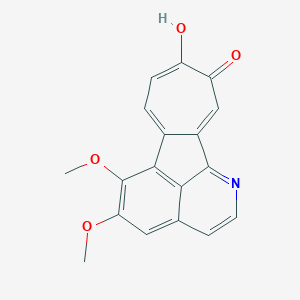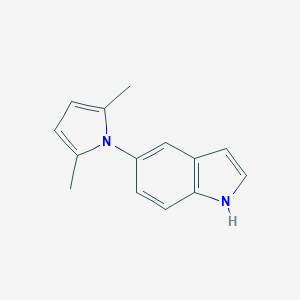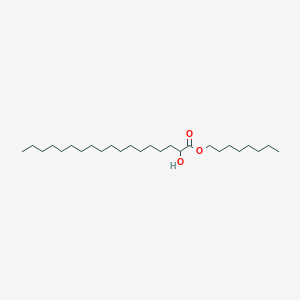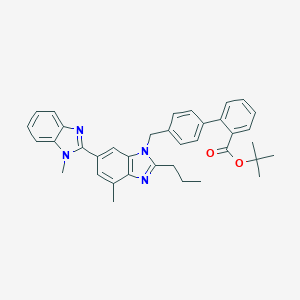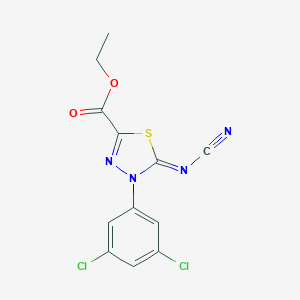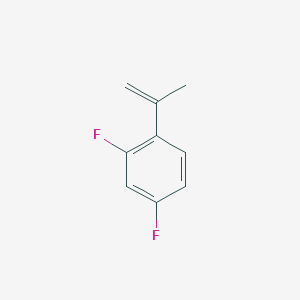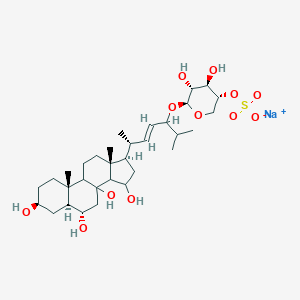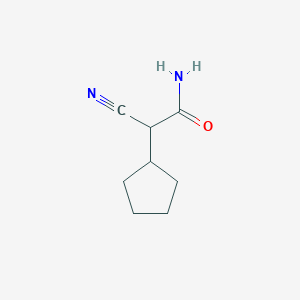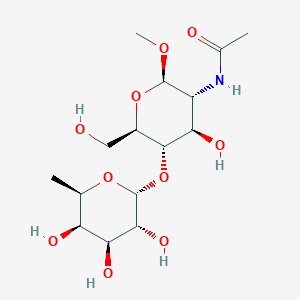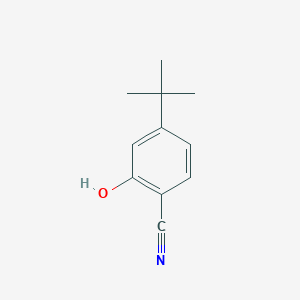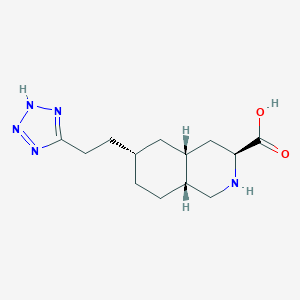
Tezampanel
Vue d'ensemble
Description
Le tézampanel est un médicament développé à l’origine par Eli Lilly. Il agit comme un antagoniste compétitif des sous-types AMPA et kainate de la famille des récepteurs iono-tropes du glutamate, avec une sélectivité pour le sous-type GluR5 du récepteur du kainate . Ce composé possède des propriétés neuroprotectrices et anticonvulsivantes, ce qui en fait un candidat pour diverses applications médicinales .
Méthodes De Préparation
Le tézampanel peut être synthétisé à partir de l’(3S,4aR,6S,8aR)-6-(hydroxyméthyl)-2-(méthoxycarbonyl)-1,2,3,4,4a,5,6,7,8,8a-décahydroisoquinoline-3-carboxylate d’éthyle . Les voies de synthèse impliquent plusieurs étapes, y compris la formation du cycle tétrazole et de la structure décahydroisoquinoléine . Les méthodes de production industrielle ne sont pas largement documentées, mais le composé est généralement fourni sous forme de poudre avec une pureté élevée (≥ 98 %) et peut être stocké dans des conditions spécifiques pour maintenir sa stabilité .
Analyse Des Réactions Chimiques
Le tézampanel subit diverses réactions chimiques, notamment :
Oxydation : cette réaction peut être utilisée pour modifier les groupes fonctionnels sur la molécule.
Réduction : les réactions de réduction peuvent modifier l’état d’oxydation du composé, modifiant potentiellement son activité.
Substitution : les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels dans la molécule, améliorant potentiellement ses propriétés.
Les réactifs et les conditions courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l’hydrure de lithium et d’aluminium, et divers catalyseurs pour les réactions de substitution . Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.
Applications de la recherche scientifique
Le tézampanel a une variété d’applications de recherche scientifique :
Applications De Recherche Scientifique
Tezampanel has a range of scientific research applications:
Chemistry: It is used as a tool to study the AMPA and kainate subtypes of the ionotropic glutamate receptor family.
Biology: This compound is used to investigate the role of glutamate receptors in various biological processes.
Medicine: It has been investigated for its potential in treating conditions such as pain (acute or chronic), migraine, and cluster headaches.
Mécanisme D'action
Le tézampanel exerce ses effets en se liant aux récepteurs du glutamate kainate, en particulier au sous-type GluR5 . Cette liaison inhibe les synapses excitatrices dans le cerveau, réduisant l’excitabilité neuronale . On pense que les propriétés neuroprotectrices et anticonvulsivantes du composé résultent du blocage de l’absorption du calcium dans les neurones .
Comparaison Avec Des Composés Similaires
Le tézampanel est similaire à d’autres antagonistes des récepteurs AMPA, tels que le talampanel . Il est unique par sa sélectivité pour le sous-type GluR5 du récepteur du kainate . Cette sélectivité peut contribuer à ses propriétés neuroprotectrices et anticonvulsivantes distinctes . D’autres composés similaires comprennent le LY-293,558 et le NGX-424, qui partagent des mécanismes d’action similaires mais peuvent différer par leurs profils pharmacocinétiques et leurs applications spécifiques .
Propriétés
IUPAC Name |
(3S,4aR,6R,8aR)-6-[2-(2H-tetrazol-5-yl)ethyl]-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O2/c19-13(20)11-6-10-5-8(1-3-9(10)7-14-11)2-4-12-15-17-18-16-12/h8-11,14H,1-7H2,(H,19,20)(H,15,16,17,18)/t8-,9+,10-,11+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXFRFPSZAKNPQQ-YTWAJWBKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNC(CC2CC1CCC3=NNN=N3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CN[C@@H](C[C@H]2C[C@H]1CCC3=NNN=N3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
NGX426 is a prodrug of tezampanel (NGX424). Tezampanel is an antagonist that binds to glutamate kainate (Glu K5) receptors, inhibiting excitatory synapases the brain. | |
| Record name | Tezampanel | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06354 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
154652-83-2 | |
| Record name | Tezampanel | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=154652-83-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tezampanel [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154652832 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tezampanel | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06354 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | TEZAMPANEL ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GA36S2O9C2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3aR,6R,6aR)-6-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-ol](/img/structure/B115649.png)
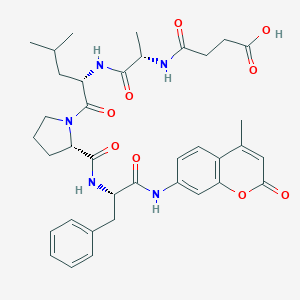
![2-[[5-(4-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetic Acid](/img/structure/B115653.png)
![3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B115655.png)
